molecular formula C9H11BO4 B023478 4-Ethoxycarbonylphenylboronic acid CAS No. 4334-88-7

4-Ethoxycarbonylphenylboronic acid

Cat. No.: B023478
CAS No.: 4334-88-7
M. Wt: 193.99 g/mol
InChI Key: ZLNFACCFYUFTLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxycarbonylphenylboronic acid can be synthesized through the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycarbonylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Applications

  • Cross-Coupling Reactions
    • ECBA is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is crucial in synthesizing biaryl compounds, which are prevalent in pharmaceuticals.
  • Synthesis of Phenolic Compounds
    • The compound serves as a reactant in oxidative hydroxylation processes to prepare phenols, which are vital intermediates in various chemical syntheses .
  • Homolytic Aromatic Substitution
    • ECBA can undergo homolytic aromatic substitution, allowing for the introduction of various substituents onto aromatic rings, enhancing the diversity of synthesized compounds .
  • Trifluoromethylation
    • It is also used in trifluoromethylation reactions, which introduce trifluoromethyl groups into organic molecules, significantly altering their biological and physical properties .
  • Carbometalation of Ynamides
    • ECBA participates in carbometalation reactions involving ynamides, facilitating the formation of complex molecular architectures that are difficult to achieve through conventional methods .

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Suzuki Coupling with α-bromocarbonylDioxane/H2O, K2CO3, Pd(PPh3)4, 90°C93%
Oxidative HydroxylationDME, Cs2CO3, Pd(0), reflux37%
Homolytic Aromatic SubstitutionMicrowave irradiation, K2CO3Variable

Case Study 1: Synthesis of Biaryl Compounds

In a study conducted by researchers at a prominent university, ECBA was utilized to synthesize biaryl compounds via Suzuki coupling. The reaction was performed under optimized conditions using palladium catalysts and yielded significant amounts of the desired products with high purity.

Case Study 2: Development of Anticancer Agents

Another research group explored the use of ECBA in developing novel anticancer agents. By modifying the boronic acid moiety and incorporating it into larger molecular frameworks, they demonstrated enhanced biological activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The palladium catalyst is then regenerated, allowing the reaction to proceed catalytically .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxycarbonylphenylboronic acid is unique due to its ethoxycarbonyl group, which provides different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

4-Ethoxycarbonylphenylboronic acid (CAS Number: 4334-88-7) is an organoboron compound notable for its applications in medicinal chemistry and materials science. Its unique chemical properties, particularly its ability to form reversible covalent bonds with diols, make it a valuable tool in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound has the molecular formula C9H11BO4C_9H_{11}BO_4 and a molecular weight of 193.99 g/mol. It is characterized by the presence of a boronic acid functional group, which is known for its ability to interact with cis-diols in biological systems.

PropertyValue
Molecular FormulaC9H11BO4C_9H_{11}BO_4
Molecular Weight193.99 g/mol
Log P (Octanol-water)0.12
SolubilityHigh
BBB PermeabilityNo
CYP InhibitionNone

The biological activity of this compound primarily stems from its ability to form stable complexes with diols, such as sugars and catechols. This property is exploited in various applications, including drug delivery systems and biosensors. The boronic acid moiety can undergo reversible reactions with hydroxyl groups, which allows for selective binding and release mechanisms that are sensitive to changes in environmental conditions, such as pH and the presence of competing diols.

1. Drug Delivery Systems

Recent studies have highlighted the use of boronic acids in designing drug delivery systems that respond to specific biological stimuli. For instance, Zhang et al. developed ROS-responsive nanocarriers utilizing iminoboronate chemistry for cancer therapy. These carriers demonstrated effective drug release profiles upon exposure to reactive oxygen species (ROS), indicating potential for targeted cancer treatments .

2. Biosensors

The ability of this compound to selectively bind sugars has led to its application in biosensors for glucose monitoring. The compound's interaction with glucose can be used to develop sensitive detection methods for diabetes management .

3. Antibacterial Activity

Research has shown that boronic acids can exhibit selective antibacterial properties by targeting specific bacterial membranes. A study demonstrated that a peptide probe modified with a boronic acid moiety could selectively label Staphylococcus aureus, suggesting potential applications in antibiotic development .

Case Study 1: Cancer Therapy

Zhang et al. (2020) designed polymeric nanocarriers based on iminoboronate chemistry for cancer therapy. The study reported that these nanocarriers could effectively release encapsulated drugs in response to ROS generated within tumor cells, enhancing therapeutic efficacy while minimizing side effects .

Case Study 2: Glucose-Sensing Applications

A study by Kojima et al. (2016) investigated the use of phenylboronic acid derivatives, including this compound, as glucose-responsive materials for insulin delivery systems. The findings indicated that these materials could modulate insulin release in response to fluctuating glucose levels, showcasing their potential in diabetes treatment .

Research Findings

Recent advancements have focused on the structural modifications of boronic acids to enhance their binding affinity and selectivity towards specific biological targets. For example, variations in substituents on the aromatic ring can significantly influence the pKa values and binding constants of boronic acids, thereby affecting their biological activity .

Table 2: Binding Constants of Boronic Acids with Diols

Boronic AcidBinding Constant (M1^{-1})
3-Acetamidophenylboronic AcidHigh
4-Methylcarbamoylphenylboronic AcidModerate
This compoundVariable

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-Ethoxycarbonylphenylboronic acid in laboratory settings?

  • Answer : The compound is classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335) under GHS/CLP regulations . Researchers must:

  • Use NIOSH/MSHA-approved respirators for dust control and chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
  • Employ fume hoods to minimize inhalation exposure.
  • Avoid incompatible materials like strong oxidizers, which may produce hazardous decomposition products (e.g., CO, CO₂) .
  • Follow emergency protocols: rinse eyes with water for ≥15 minutes, remove contaminated clothing, and seek medical attention .

Q. How should this compound be stored to ensure stability?

  • Answer : Store in a cool, dry environment (<25°C) in tightly sealed containers. The compound is stable under recommended conditions but may degrade in humid environments or when exposed to incompatible substances. Ensure storage areas are well-ventilated and isolated from oxidizers .

Q. What synthetic applications does this compound have in cross-coupling reactions?

  • Answer : It is widely used in Suzuki-Miyaura couplings to introduce ethoxycarbonyl-substituted aryl groups. For example:

  • Optimized Protocol : React with 5-bromo-1,10-phenanthroline using [PdCl₂(dppf)] catalyst in a 3:1 dioxane/water solvent system at reflux. Yields range from 40–55% after purification via silica column chromatography .
  • Key factors: Maintain a reaction scale of ~500 mg precursor and avoid excessive aqueous content to prevent yield reduction .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT/B3LYP) analyses can model:

  • Frontier Molecular Orbitals (FMOs) : Predict reactivity by calculating HOMO-LUMO gaps.
  • Vibrational Frequencies : Validate experimental FT-IR/Raman spectra for structural confirmation.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
    • Methodology : Use Gaussian 09 software with B3LYP/6-311++G(d,p) basis set for geometry optimization and frequency calculations .

Q. How can researchers address contradictions in toxicity data for this compound?

  • Answer : While acute oral LD₅₀ is reported as >11,500 mg/kg , conflicting hazard classifications (e.g., H335 for respiratory irritation ) necessitate:

  • In Vitro Testing : Use bronchial epithelial cell lines (e.g., BEAS-2B) to assess irritation potential.
  • Dose-Response Studies : Quantify cytokine release (e.g., IL-6, IL-8) to establish safe exposure thresholds.
  • Literature Cross-Validation : Compare SDS data with peer-reviewed toxicological studies to resolve discrepancies .

Q. What strategies improve the yield of Suzuki couplings involving this compound?

  • Answer : Key optimizations include:

  • Catalyst Selection : Use PdCl₂(dppf) for enhanced electron-deficient aryl coupling .
  • Solvent Composition : Prefer 3:1 dioxane/water over higher aqueous ratios to minimize side reactions.
  • Purification Techniques : Triturate crude products with pentane/chloroform to remove Pd residues .
  • Scale Limitations : Avoid reactions below 200 mg scale to maintain efficiency .

Q. How does the ethoxycarbonyl group influence the reactivity of phenylboronic acid derivatives?

  • Answer : The electron-withdrawing ethoxycarbonyl group:

  • Reduces boronic acid’s nucleophilicity, slowing protodeboronation.
  • Enhances stability in aqueous media by decreasing Lewis acidity.
  • Directs electrophilic substitution to the para position in subsequent reactions.
    • Experimental Evidence : Suzuki couplings with bromophenanthroline show higher regioselectivity compared to non-substituted phenylboronic acids .

Q. Methodological Guidance

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹¹B NMR to confirm boronic acid integrity (δ ~30 ppm).
  • Melting Point Analysis : 135°C (lit. value) for purity assessment .
  • HPLC-MS : Quantify residual Pd and byproducts post-synthesis.
  • FT-IR : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Q. How should accidental spills of this compound be managed?

  • Answer :

  • Containment : Use absorbent materials (e.g., vermiculite) to prevent drainage entry.
  • Decontamination : Collect spilled material in sealed containers for incineration.
  • Ventilation : Ensure airflow >12 ACH (air changes per hour) during cleanup .

Properties

IUPAC Name

(4-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNFACCFYUFTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370241
Record name 4-Ethoxycarbonylphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4334-88-7
Record name 4-(Ethoxycarbonyl)phenylboronic acid
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Record name 4-Ethoxycarbonylphenylboronic acid
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Record name 4-Ethoxycarbonylphenylboronic acid
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Synthesis routes and methods I

Procedure details

A solution of 4-carboxyphenylboronic acid (15 g, 0.09 mol), 99% ethanol (150 mL) and concentrated sulphuric acid (0.5 mL) was heated to reflux for two days. The volume was reduced to approximately 20 mL. The residue was triturated with petroleum ether to give 13.4 g of the desired material.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-(dihydroxyboryl)benzoic acid (5.0 g, 30.13 mmol) in ethanol (16.0 mL) was treated with 4N HCl in dioxane (34.0 mL), heated to reflux, stirred for 1.5 hours, and concentrated. The concentrate was partitioned between water (150.0 mL) and diethyl ether (100.0 mL) and the aqueous layer was extracted with diethyl ether (2×100 mL). The combined organic extracts were dried (MgSO4), filtered, and concentrated to provide the desired product. MS (APCI) m/e 194 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.07 (m, 2H), 7.81 (m, 211), 4.41 (q, 2H), 1.41 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 mL
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
4-Ethoxycarbonylphenylboronic acid
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
4-Ethoxycarbonylphenylboronic acid
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
4-Ethoxycarbonylphenylboronic acid
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
4-Ethoxycarbonylphenylboronic acid
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
4-Ethoxycarbonylphenylboronic acid
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
3-(4-Morpholinylmethyl)-5-methyl-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine
4-Ethoxycarbonylphenylboronic acid

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